molecular formula C13H12ClN5O B2537906 6-(2-chlorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1060184-38-4

6-(2-chlorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No. B2537906
M. Wt: 289.72
InChI Key: UHQGJWCUVRUWBN-UHFFFAOYSA-N
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Description

The compound "6-(2-chlorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one" is a derivative of the 1,2,3-triazolo[4,5-d]pyrimidine class. This class of compounds has been the subject of research due to their potential biological activities. For instance, derivatives of this class have been studied for their antiallergy activities, as seen in the synthesis of 6-alkyl- or 6-(cycloalkylalkyl)-[1,3,4]thiadiazolo[3,2-a]-1,2,3-triazolo[4,5-d]pyrimidin-9(3H)-ones, which showed promising antiallergic properties and low toxicity . Additionally, these derivatives have been investigated for their affinity toward A1 adenosine receptors, with certain 1,2,3-triazolo[4,5-d]pyrimidine derivatives demonstrating high affinity and selectivity for this receptor subtype .

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions starting from various precursors. For example, the synthesis of 6-alkyl- or 6-(cycloalkylalkyl)-[1,3,4]thiadiazolo[3,2-a]-1,2,3-triazolo[4,5-d]pyrimidin-9(3H)-ones was achieved by reacting 1,3,4-thiadiazol-5-amines with other reagents to yield compounds with antiallergic activities . Similarly, the synthesis of 1,2,3-triazolo[4,5-d]pyrimidine derivatives with high affinity toward A1 adenosine receptors involved the nucleophilic substitution of 7-chloro compounds with appropriate amines .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a triazolo[4,5-d]pyrimidine core, which is a fused heterocyclic system. The substitution pattern on this core, such as the presence of a 2-chlorobenzyl group at the 3 position, significantly influences the biological activity of these molecules. X-ray crystallography has been used to determine the stereostructure of related compounds, providing insights into their three-dimensional conformation and potential interactions with biological targets .

Chemical Reactions Analysis

The chemical reactivity of triazolo[4,5-d]pyrimidine derivatives includes various transformations such as alkylation and rearrangement reactions. For instance, the Dimroth rearrangement was observed in the synthesis of triazolo[1,5-a]pyrimidinones from 6-cyano-1,2,4-triazolo[4,3-a]pyrimidin-5(8H)-ones, demonstrating the versatility of these compounds in undergoing structural changes under different reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of functional groups such as cyano, amino, and chlorobenzyl groups can affect properties like solubility, melting point, and reactivity. Techniques such as NMR, IR, UV, MS, and elemental analyses are employed to characterize the synthesized compounds and confirm their structures . These properties are crucial for understanding the pharmacokinetic and pharmacodynamic profiles of the compounds when evaluated for their biological activities.

properties

IUPAC Name

6-[(2-chlorophenyl)methyl]-3-ethyltriazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN5O/c1-2-19-12-11(16-17-19)13(20)18(8-15-12)7-9-5-3-4-6-10(9)14/h3-6,8H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHQGJWCUVRUWBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=O)N(C=N2)CC3=CC=CC=C3Cl)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-chlorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

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